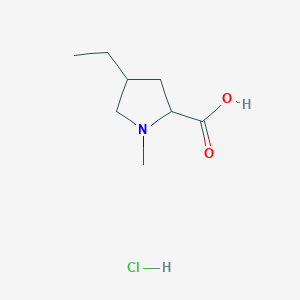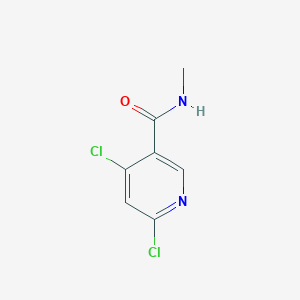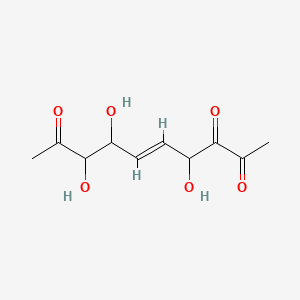
8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide is a complex organic compound known for its unique structural features and biological activities. This compound belongs to the class of cardenolides, which are a group of naturally occurring cardiac glycosides. These compounds are typically found in plants and are known for their ability to affect heart function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide involves multiple steps, starting from simpler organic molecules. The key steps in the synthesis include:
Formation of the core structure: This involves the construction of the steroidal backbone through a series of cyclization reactions.
Introduction of functional groups: Hydroxyl and epoxy groups are introduced through selective oxidation and epoxidation reactions.
Final modifications: The enolide moiety is introduced in the final steps through specific condensation reactions.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of precursor compounds from plant sources, followed by chemical modifications to achieve the desired structure. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, diols, and substituted cardenolides.
科学研究应用
8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of cardenolides.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of heart conditions.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide involves its interaction with cellular targets, particularly the sodium-potassium ATPase enzyme. By inhibiting this enzyme, the compound increases intracellular calcium levels, leading to enhanced cardiac contractility. This mechanism is similar to other cardiac glycosides and is the basis for its therapeutic effects.
相似化合物的比较
8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide is unique among cardenolides due to its specific structural features, such as the epoxy and hydroxyl groups. Similar compounds include:
Digitoxin: Another cardenolide with similar cardiac effects but different structural features.
Ouabain: Known for its potent inhibitory effects on sodium-potassium ATPase.
Digoxin: Widely used in clinical settings for heart failure and atrial fibrillation.
These compounds share similar mechanisms of action but differ in their pharmacokinetics and specific applications.
属性
分子式 |
C23H32O4 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC 名称 |
3-(14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl)-2H-furan-5-one |
InChI |
InChI=1S/C23H32O4/c1-20-7-4-16(24)12-15(20)3-9-22-18(20)6-8-21(2)17(5-10-23(21,22)27-22)14-11-19(25)26-13-14/h11,15-18,24H,3-10,12-13H2,1-2H3 |
InChI 键 |
NPQJYTKOLRTWRO-UHFFFAOYSA-N |
规范 SMILES |
CC12CCC(CC1CCC34C2CCC5(C3(O4)CCC5C6=CC(=O)OC6)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]-](/img/structure/B12291069.png)



![Tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12291135.png)

![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester](/img/structure/B12291142.png)

![disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid](/img/structure/B12291150.png)
![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12291155.png)
![[1-(1-Phenylethyl)aziridin-2-yl]methanol](/img/structure/B12291158.png)

![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide](/img/structure/B12291161.png)

